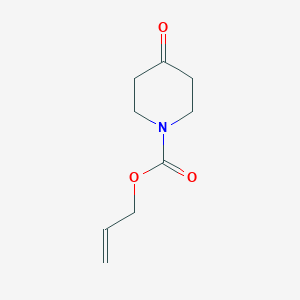

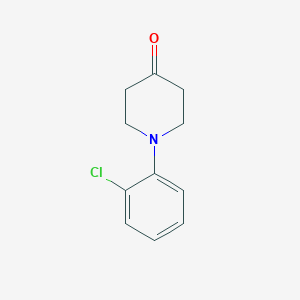

1-(2-氯苯基)哌啶-4-酮

概览

描述

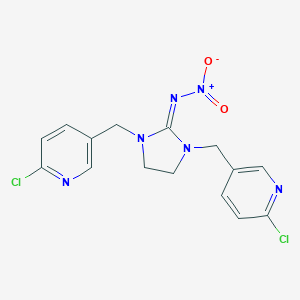

“1-(2-Chlorophenyl)piperidin-4-one” is a chemical compound of interest in various fields of chemistry and pharmacology. Due to its structural specificity, research on this compound involves its synthesis, characterization, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to “1-(2-Chlorophenyl)piperidin-4-one” involves the condensation of specific amine precursors with chlorinated aromatic compounds. For example, a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, was synthesized via the condensation of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as a solvent and triethylamine as the base (Benakaprasad et al., 2007).

Molecular Structure Analysis

X-ray crystallography is a common technique used to analyze the molecular structure of chlorophenyl piperidinones. The crystallographic analysis of related compounds has revealed that these molecules often crystallize in specific space groups with the piperidine ring adopting a chair conformation. The geometry around substituent atoms, such as sulfur in sulfonylated derivatives, is typically distorted from regular tetrahedral (Benakaprasad et al., 2007).

科研应用

合成1-芳基哌啶-4-醇:Reese和Thompson(1988年)描述了在合成1-芳基哌啶-4-醇中使用1-(2-氯苯基)哌啶-4-酮,这种化合物在科学研究中有广泛的应用(Reese & Thompson, 1988)。

化学研究和结构分析:Karthik等人(2021年)强调了该化合物在化学研究中的潜力,因为它具有稳定的结构和多样的结构和电子性质(Karthik et al., 2021)。

抗癫痫药物研究:Georges等人(1989年)在抗癫痫药物的结构研究中使用了1-(2-氯苯基)哌啶-4-酮(Georges et al., 1989)。

合成和结构分析:Fatma等人(2017年)讨论了它在合成复杂化学结构和它们的结构分析中的应用(Fatma et al., 2017)。

多巴胺受体研究:Rowley等人(1997年)确定它是人类多巴胺D4受体的选择性高亲和力配体,对D2受体具有中等亲和力(Rowley et al., 1997)。

CB1大麻素受体拮抗剂:Shim等人(2002年)指出它作为CB1大麻素受体的选择性拮抗剂的效力(Shim et al., 2002)。

抗菌和抗真菌活性:Kayalvizhi等人(2018年)报道了显著的抗菌和抗真菌活性,特别是对MRSA(Kayalvizhi et al., 2018)。

对平滑肌的肌松作用:Stochla和Grzybek-Kania(1975年)发现该化合物的衍生物对豚鼠离体肠平滑肌具有肌松作用(Stochla & Grzybek-Kania, 1975)。

晶体结构分析:Priya等人(2015年)和Park等人(2012年)研究了其晶体结构,揭示了关于其椅状构象和分子间氢键连接的见解(Priya et al., 2015),(Park et al., 2012)。

杀虫活性:Jiang等人(2013年)报道了一些含有1-(2-氯苯基)哌啶-4-酮元素的合成化合物对小菜蛾的杀虫活性(Jiang et al., 2013)。

Safety And Hazards

The safety information for “1-(2-Chlorophenyl)piperidin-4-one” indicates that it should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use the compound in a well-ventilated area . The compound is also classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed .

未来方向

While specific future directions for “1-(2-Chlorophenyl)piperidin-4-one” are not mentioned in the sources, piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that “1-(2-Chlorophenyl)piperidin-4-one” and similar compounds could have potential applications in these areas.

性质

IUPAC Name |

1-(2-chlorophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO/c12-10-3-1-2-4-11(10)13-7-5-9(14)6-8-13/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTPHQOFZKEEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629667 | |

| Record name | 1-(2-Chlorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chlorophenyl)piperidin-4-one | |

CAS RN |

115012-47-0 | |

| Record name | 1-(2-Chlorophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)

![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)